molecular formula C13H15N3O B1426573 1-(Phthalazin-1-yl)piperidin-4-ol CAS No. 1308246-46-9

1-(Phthalazin-1-yl)piperidin-4-ol

Cat. No. B1426573
M. Wt: 229.28 g/mol
InChI Key: SEKCQZGDWNJUBU-UHFFFAOYSA-N
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Description

“1-(Phthalazin-1-yl)piperidin-4-ol” is a chemical compound with the empirical formula C13H15N3O . It has a molecular weight of 229.28 . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string of “1-(Phthalazin-1-yl)piperidin-4-ol” is OC1CCN(CC1)C2=C(C=CC=C3)C3=CN=N2 . This provides a textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“1-(Phthalazin-1-yl)piperidin-4-ol” is a solid compound . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

  • Synthesis and Bioevaluation for Cancer Treatment : Yadav et al. (2011) discussed the synthesis of chiral 1-((4-(2-(dialkylamino)ethoxy)phenyl)(2-hydroxynaphthalen-1-yl)methyl)piperidin-4-ols. These were developed as part of an effort to create novel Selective Estrogen Receptor Modulators (SERMs), potentially useful in treating estrogen-responsive human MCF-7 breast cancer cells (Yadav et al., 2011).

  • Intermediates and Synthons in Chemistry : Csámpai et al. (1989) explored bromoalkylphthalazinones and isomeric oxazolinium salts, including compounds derived from 2(ω-Piperidinoalkyl)phthalazin-1(2H)-ones. These compounds could be used as intermediates and synthons in various chemical reactions (Csámpai et al., 1989).

  • Antimicrobial Activity : El-Wahab et al. (2011) synthesized 4-benzyl-2-substituted phthalazin-1-one derivatives and studied their antimicrobial activities. Some compounds exhibited promising effects against Gram-positive and Gram-negative bacteria and fungi (El-Wahab et al., 2011).

  • Antibacterial Applications : Shah et al. (2012) developed a method for synthesizing 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives, which were screened for antibacterial activity against pathogenic strains of bacteria and fungi (Shah et al., 2012).

  • Anticancer Properties : Rizk et al. (2021) demonstrated the use of green microwave methods to synthesize a more stable phthalazin-1-ol isomer, showing improved anticancer properties (Rizk et al., 2021).

  • Anticonvulsant Drug Structures : Georges et al. (1989) analyzed the crystal structures of compounds including 1-[6-(4-chloro-2-methylphenyl)pyridazin-3-yl]piperidin-4-ol, contributing to understanding the structural and electronic properties of anticonvulsant drugs (Georges et al., 1989).

  • Discovery of Inhibitors for Soluble Epoxide Hydrolase : Thalji et al. (2013) identified 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, an important pathway for drug discovery (Thalji et al., 2013).

Safety And Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . The compound is classified as Acute Tox. 3 Oral , indicating that it is toxic if swallowed.

Future Directions

As “1-(Phthalazin-1-yl)piperidin-4-ol” is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers , it may be used in future research to explore its properties and potential applications.

properties

IUPAC Name

1-phthalazin-1-ylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c17-11-5-7-16(8-6-11)13-12-4-2-1-3-10(12)9-14-15-13/h1-4,9,11,17H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKCQZGDWNJUBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=NN=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Phthalazin-1-yl)piperidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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